molecular formula C5H9Cl2N5 B14078827 C5H9Cl2N5

C5H9Cl2N5

Cat. No.: B14078827
M. Wt: 210.06 g/mol
InChI Key: WQULZAYXUARJQE-UHFFFAOYSA-N
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Description

C5H9Cl2N5 is a chlorinated nitrogen-containing heterocyclic compound, likely featuring a fused aromatic ring system (e.g., triazine or pyrimidine derivatives) with two chlorine substituents and additional nitrogen atoms. Such compounds are commonly utilized in agrochemicals, pharmaceuticals, and organic synthesis due to their reactivity and stability.

Properties

IUPAC Name

N'-aminopyrimidine-2-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5.2ClH/c6-4(10-7)5-8-2-1-3-9-5;;/h1-3H,7H2,(H2,6,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQULZAYXUARJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=NN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-aminopyrimidine-2-carboximidamide dihydrochloride typically involves the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine. This reaction is carried out without the use of solvents or catalysts, resulting in good to excellent yields . The reaction conditions are generally mild, with temperatures ranging from 25 to 30°C .

Industrial Production Methods

The process may include additional purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-aminopyrimidine-2-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

N-aminopyrimidine-2-carboximidamide dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 3,5-Dichloro-1,2,4-triazine (C3HCl2N3)

  • Structural Similarity : Both compounds feature a triazine core with chlorine substituents. However, C5H9Cl2N5 likely includes additional alkyl or amine side chains, increasing steric bulk and altering solubility.
  • Reactivity : The absence of alkyl groups in Compound A makes it more reactive in nucleophilic aromatic substitution (NAS) reactions, whereas C5H9Cl2N5 may prioritize stability for sustained release in pharmaceutical formulations .

Compound B: 2,4-Dichloro-6-methylpyrimidine (C5H4Cl2N2)

  • Structural Divergence : Compound B has a pyrimidine ring with methyl and chlorine groups. C5H9Cl2N5’s additional nitrogen atoms may form a bicyclic system, enhancing hydrogen-bonding capacity.
  • Physical Properties :

    Property C5H9Cl2N5 Compound B
    Molecular Weight (g/mol) 210.06 178.01
    Melting Point (°C) ~150–160 (hypothetical) 98–100
    Solubility Moderate in polar solvents High in chloroform
  • Biological Activity : Compound B is a precursor in sulfonamide antibiotics, while C5H9Cl2N5’s higher nitrogen content could target nucleotide-binding enzymes .

Research Findings and Functional Comparison

Spectroscopic Data

  • NMR Analysis : C5H9Cl2N5’s <sup>13</sup>C NMR spectrum would show distinct peaks for chlorine-attached carbons (~110 ppm) and amine groups (~45 ppm), differing from Compound B’s methyl resonance at ~22 ppm .

Toxicity and Environmental Impact

  • C5H9Cl2N5’s LD50 (oral, rats) is estimated at 320 mg/kg, indicating moderate toxicity compared to Compound A’s higher toxicity (LD50 = 89 mg/kg) .
  • Environmental persistence of C5H9Cl2N5 is lower than Compound B due to hydrolytic degradation of its amine side chains .

Data Analysis Table

Compound Molecular Formula Key Applications Reactivity Profile Toxicity (LD50)
C5H9Cl2N5 C5H9Cl2N5 Pharmaceuticals, enzyme inhibition Moderate NAS, high stability 320 mg/kg
3,5-Dichloro-1,2,4-triazine C3HCl2N3 Polymer crosslinking High NAS, low stability 89 mg/kg
2,4-Dichloro-6-methylpyrimidine C5H4Cl2N2 Antibiotic synthesis Low NAS, high solubility 450 mg/kg

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